molecular formula C9H13Cl2N3 B6173802 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2503155-57-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

货号 B6173802
CAS 编号: 2503155-57-3
分子量: 234.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly known as GBR 12909, is a potent, selective dopamine reuptake inhibitor (DRI) developed by GlaxoSmithKline in the early 1990s. GBR 12909 is a member of the benzodiazepine family of drugs and is structurally related to other DRI drugs such as methylphenidate (Ritalin) and bupropion (Wellbutrin). GBR 12909 has been studied for its potential use in the treatment of a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.

科学研究应用

GBR 12909 has been studied extensively in pre-clinical and clinical studies for its potential therapeutic effects. In pre-clinical studies, GBR 12909 has been shown to improve cognitive performance in animal models of ADHD and depression. In clinical studies, GBR 12909 has been shown to reduce symptoms of ADHD in children and adolescents, as well as reduce symptoms of depression in adults. GBR 12909 has also been studied for its potential use in the treatment of Parkinson's disease, drug addiction, and schizophrenia.

作用机制

GBR 12909 is a (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, meaning that it blocks the reuptake of dopamine into the presynaptic neuron. This causes an increase in extracellular dopamine levels, which results in increased activity in dopamine-sensitive neurons. GBR 12909 is also thought to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of GBR 12909 are largely dependent on the dose and duration of administration. At low doses, GBR 12909 has been shown to increase dopamine levels in the brain and improve cognitive performance in animal models. At higher doses, GBR 12909 has been associated with increased levels of norepinephrine and serotonin, as well as increased activity in dopamine-sensitive neurons.

实验室实验的优点和局限性

The main advantage of using GBR 12909 in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the effects of dopamine on various behaviors and physiological processes. The main limitation of GBR 12909 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

未来方向

There are a number of potential future directions for research on GBR 12909. These include further investigation of its potential therapeutic applications, such as its use in the treatment of ADHD, depression, and Parkinson's disease. Additionally, research on the long-term effects of GBR 12909 could provide important insight into its safety and efficacy. Other potential future directions include research into the potential use of GBR 12909 in combination with other drugs, or its use in the treatment of other neurological and psychiatric disorders.

合成方法

GBR 12909 is synthesized using a simple two-step reaction using commercially available starting materials. The first step involves the reaction of 1-benzyl-3-methylimidazolium chloride with 1-chloro-2-propanol to produce the imidazolium salt. This is then reacted with 1-amino-2-propanol to produce GBR 12909.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-1,3-benzodiazole", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Amino-1,3-benzodiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is dissolved in methanol and treated with sodium hydroxide to form the free base of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 4: The free base is dissolved in hydrochloric acid and the dihydrochloride salt of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is formed by addition of hydrochloric acid." ] }

CAS 编号

2503155-57-3

产品名称

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

分子式

C9H13Cl2N3

分子量

234.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。